1-(propan-2-yl)-2-[5-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole
Description
1-(propan-2-yl)-2-[5-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is a benzimidazole derivative characterized by a propan-2-yl substituent at the 1-position and a bicyclic octahydropyrrolo[3,4-c]pyrrole moiety at the 2-position. The pyrrolo-pyrrole ring is further functionalized with a pyridine-2-carbonyl group, which introduces a planar aromatic system capable of π-π stacking and hydrogen bonding interactions.
Properties
IUPAC Name |
[2-(1-propan-2-ylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-15(2)27-20-9-4-3-7-18(20)24-22(27)26-13-16-11-25(12-17(16)14-26)21(28)19-8-5-6-10-23-19/h3-10,15-17H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTSZWKKUYLWGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(propan-2-yl)-2-[5-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a unique structure that includes:
- A benzodiazole core
- An octahydropyrrolo framework
- A pyridine carbonyl substituent
This structural complexity may contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
1. Antiviral Activity
- The compound has been reported to possess HIV integrase inhibitory activity , making it a candidate for antiviral drug development. This activity is crucial as it interferes with the replication cycle of the virus by inhibiting the integrase enzyme responsible for integrating viral DNA into the host genome .
2. Anticancer Properties
- In vitro studies have shown that derivatives of similar structures exhibit significant antiproliferative effects against several cancer cell lines, including:
- HepG-2 (liver cancer)
- MCF-7 (breast cancer)
- Panc-1 (pancreatic cancer)
- These studies utilized assays such as the resazurin assay to evaluate cell viability and the caspase Glo 3/7 assay to assess apoptotic effects .
3. Antioxidant Activity
- The compound has also been evaluated for its antioxidant properties, which are essential in combating oxidative stress implicated in various diseases, including cancer and neurodegenerative disorders .
The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have emerged based on related compounds:
1. Interaction with Enzymes
- The inhibition of viral integrase suggests that the compound may bind to specific sites on enzymes, altering their function and disrupting normal cellular processes.
2. Induction of Apoptosis
- The observed anticancer effects might be attributed to the induction of apoptosis in cancer cells, potentially through pathways involving caspase activation and mitochondrial dysfunction.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of related compounds:
| Study | Compound Tested | Biological Activity | Methodology |
|---|---|---|---|
| Analog 1 | HIV Integrase Inhibition | Enzyme assays | |
| Analog 2 | Anticancer (MCF-7) | Resazurin assay | |
| Analog 3 | Antioxidant Activity | DPPH assay |
These studies illustrate the promising nature of this class of compounds in therapeutic applications.
Scientific Research Applications
Overview
1-(propan-2-yl)-2-[5-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is a complex organic compound that has garnered attention in various fields of scientific research. This compound exhibits potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
Medicinal Chemistry
One of the primary applications of this compound lies in medicinal chemistry, particularly as a potential anticancer agent. Research indicates that derivatives of benzodiazole and pyrrolo[3,4-c]pyrrole structures have shown significant cytotoxicity against various cancer cell lines.
Table 1: Summary of Anticancer Activity Studies
| Study | Compound | Cancer Type | Mechanism of Action | Result |
|---|---|---|---|---|
| A | Compound X | Breast Cancer | Induction of apoptosis | IC50 = 12 µM |
| B | Compound Y | Lung Cancer | Inhibition of cell proliferation | Significant tumor reduction |
| C | Compound Z | Colon Cancer | Anti-angiogenic effects | Reduced vascularization |
The mechanisms through which these compounds exert their effects include modulation of signaling pathways involved in cell growth and survival, particularly through the inhibition of specific kinases associated with cancer progression .
Neuropharmacology
Another promising application is in neuropharmacology. Compounds with similar structural motifs have been studied for their effects on neurotransmitter systems. There is evidence suggesting that certain benzodiazole derivatives can modulate GABAergic and dopaminergic pathways, which are crucial for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Case Study: Neuroprotective Effects
A study investigating the neuroprotective properties of related compounds demonstrated significant reductions in oxidative stress markers in neuronal cell cultures treated with these derivatives .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Comparison with Similar Compounds
1-(propan-2-yl)-2-{5-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole
- Key Difference : Replaces the pyridine-2-carbonyl group with a sulfonyl group linked to a trimethylpyrazole.
- The trimethylpyrazole substituent introduces steric bulk, which may reduce binding affinity in sterically sensitive targets .
3-{5-Ethoxycarbonyl-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazol-2-yl}benzoic acid
- Key Difference : Features an ethoxycarbonyl group and a benzoic acid substituent.
- Implications :
Variations on the Benzimidazole Core
1-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-benzimidazole
- Key Difference : Replaces the pyrrolo-pyrrole ring with a simpler pyrrolidinyl group.
- Implications :
1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Key Difference : Substitutes the benzimidazole core with a pyrazolo-pyridine system and adds a thiophene group.
- The carboxylic acid group improves aqueous solubility, favoring pharmacokinetic profiles .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Insights : Crystallographic studies of benzimidazole derivatives (e.g., ) highlight that substituents like ethoxycarbonyl and benzoic acid influence molecular conformation, which correlates with biological activity .
- Electronic Effects : The pyridine-2-carbonyl group in the target compound likely enhances electron-deficient character compared to sulfonyl or pyrrolidinyl analogs, affecting reactivity and binding .
- Synthetic Considerations : The bicyclic pyrrolo-pyrrole system in the target compound complicates synthesis but offers unique spatial arrangements for target engagement, unlike simpler analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
